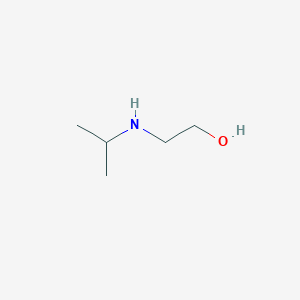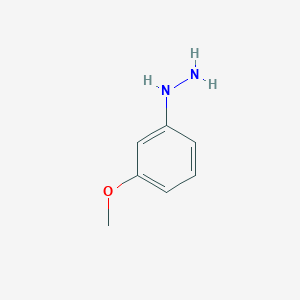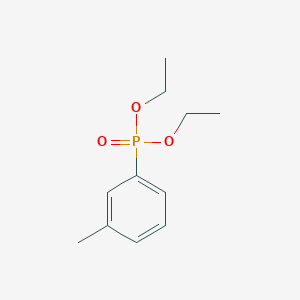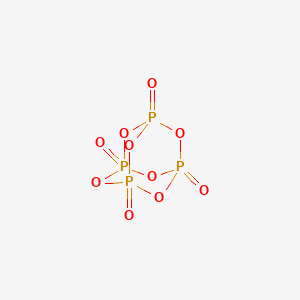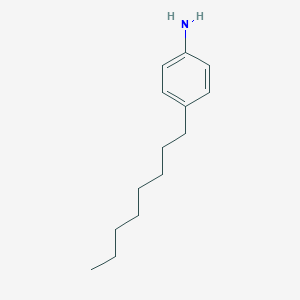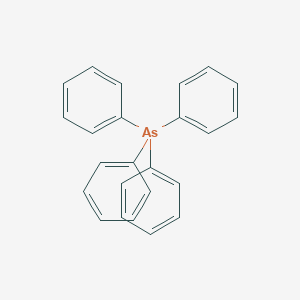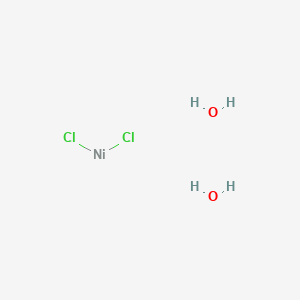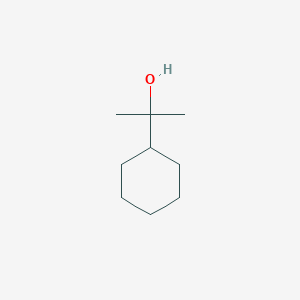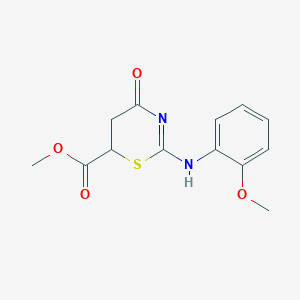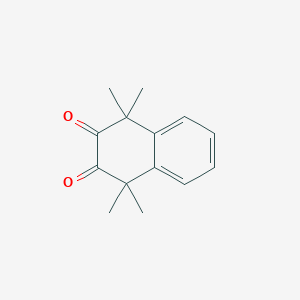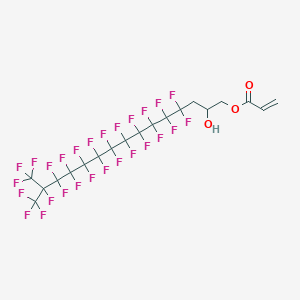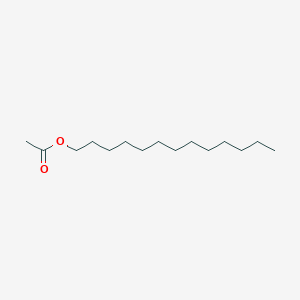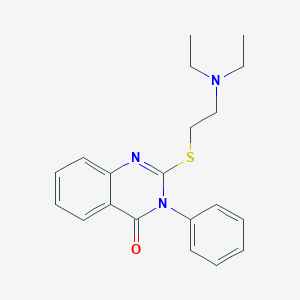
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research due to its unique properties and mechanism of action. In
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also help to reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- in lab experiments is its potential as a starting point for the development of new drugs. However, there are also limitations to using this compound. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound may have limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-. One area of interest is in further exploring its potential as a cancer treatment. Additionally, this compound may be studied for its potential use in treating other neurological disorders. Further research is also needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and using this compound in lab experiments.
In conclusion, 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has shown promise in various areas of scientific research. While there are still limitations to using this compound, its unique properties and mechanism of action make it a valuable starting point for the development of new drugs and treatments. Further research is needed to fully understand its potential and to develop more effective methods for using this compound in lab experiments.
科学的研究の応用
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has been studied for its potential use in various areas of scientific research. One area of interest is in the development of new drugs. This compound has shown potential in inhibiting the growth of cancer cells and may be used as a starting point for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
18619-72-2 |
|---|---|
製品名 |
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- |
分子式 |
C20H23N3OS |
分子量 |
353.5 g/mol |
IUPAC名 |
2-[2-(diethylamino)ethylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H23N3OS/c1-3-22(4-2)14-15-25-20-21-18-13-9-8-12-17(18)19(24)23(20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
InChIキー |
XOBCSDULXSVUGF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
正規SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
その他のCAS番号 |
18619-72-2 |
同義語 |
2-[[2-(Diethylamino)ethyl]thio]-3-phenylquinazolin-4(3H)-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

